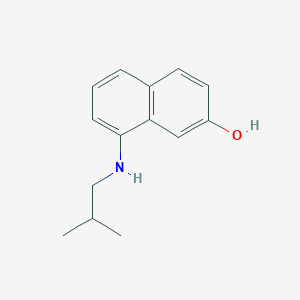

8-(2-Methylpropylamino)naphthalen-2-ol

Description

Properties

IUPAC Name |

8-(2-methylpropylamino)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-10(2)9-15-14-5-3-4-11-6-7-12(16)8-13(11)14/h3-8,10,15-16H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSZCPCCUSZAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC2=C1C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 8 2 Methylpropylamino Naphthalen 2 Ol

Retrosynthetic Analysis for the Target Compound

A retrosynthetic analysis of 8-(2-Methylpropylamino)naphthalen-2-ol provides a logical framework for devising its synthesis. The primary disconnection strategy involves cleaving the C-N bond of the secondary amine, which is a common and reliable approach for amine synthesis.

Primary Disconnection (C-N Bond):

This disconnection points to two main synthetic strategies:

Alkylation: This forward pathway involves the reaction of a nucleophilic amine precursor, 8-aminonaphthalen-2-ol, with an electrophilic 2-methylpropyl (isobutyl) source, such as isobutyl bromide or iodide.

Reductive Amination: This approach involves the condensation of 8-aminonaphthalen-2-ol with isobutyraldehyde (B47883) (2-methylpropanal) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

A further disconnection of the key intermediate, 8-aminonaphthalen-2-ol, is necessary. This can be envisioned through functional group interconversion from a nitro group, suggesting 8-nitronaphthalen-2-ol as a precursor. The synthesis of this nitro-substituted naphthol would likely rely on the regioselective nitration of a suitable naphthalen-2-ol derivative.

This analysis establishes that the core challenge lies in the regioselective synthesis of the 8-amino-2-hydroxynaphthalene scaffold.

Classical Synthetic Routes to Naphthalene (B1677914) Amino-Alcohol Derivatives

Several classical methods are employed for the synthesis of naphthalene skeletons bearing both amino and hydroxyl functionalities. These methods provide a foundation for approaching the synthesis of the target compound.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov The Betti reaction is a well-known MCR that synthesizes 1-(α-aminoalkyl)-2-naphthols, often referred to as Betti bases. rsc.org The classical Betti reaction involves the condensation of 2-naphthol (B1666908), an aldehyde, and an amine (often ammonia (B1221849) or a primary/secondary amine). nih.govresearchgate.net

The reaction typically proceeds through the formation of an ortho-quinone methide (o-QM) intermediate generated from the condensation of 2-naphthol and the aldehyde. ijcmas.com This highly reactive intermediate then undergoes a conjugate addition with the amine nucleophile to yield the final product. ijcmas.com

General Betti Reaction Scheme:

Reactants: 2-Naphthol, Aldehyde (R-CHO), Amine (R'-NH2)

Product: 1-((R')(R)methylamino)naphthalen-2-ol

While the Betti reaction is a powerful tool for generating complex aminonaphthols, it predominantly yields products with substitution at the C1 position due to the electronic activation provided by the C2 hydroxyl group. nih.govrsc.org Direct synthesis of the C8-substituted target molecule, this compound, via a classical Betti reaction is not feasible. The reaction serves as a primary example of synthesizing related isomers but is not directly applicable for achieving the desired 8-substitution pattern.

A variety of catalysts have been employed to facilitate the Betti reaction, demonstrating its versatility.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| FeCl₃·6H₂O | Neat | 110 | 5-15 min | 60-100 |

| p-TSA | Ethanol | Reflux | 72 h | Good |

| Catalyst-Free | PEG-400 | Room Temp | 2-4 h | 76-94 |

| Catalyst-Free | Neat | 60 | 4-8 h | 56-92 |

| This table presents representative conditions for the synthesis of 1-substituted Betti bases, not the target compound. rsc.orgresearchgate.net |

Reductive amination is one of the most versatile and widely used methods for synthesizing secondary amines. organic-chemistry.org This process involves two sequential steps in a single pot: the formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine. organic-chemistry.org

For the synthesis of this compound, this approach would involve the reaction of 8-aminonaphthalen-2-ol with isobutyraldehyde.

Proposed Reductive Amination Pathway:

Imine Formation: 8-aminonaphthalen-2-ol reacts with isobutyraldehyde to form an N-(2-methylpropylidene)-8-aminonaphthalen-2-ol intermediate.

Reduction: The imine is reduced using a suitable reducing agent to yield the final secondary amine.

A wide array of reducing agents can be employed, with the choice depending on the substrate's sensitivity and desired reaction conditions.

| Reducing Agent | Typical Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Room Temperature |

| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic pH, Methanol |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane or Dichloroethane |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Ethyl Acetate, Parr shaker |

| This table shows common reducing agents used in reductive amination. organic-chemistry.org |

This method's success is entirely dependent on the availability of the 8-aminonaphthalen-2-ol starting material. Biocatalytic reductive amination using enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs) represents a modern, green alternative that can offer high enantioselectivity for the synthesis of chiral amines. frontiersin.orgnih.gov

The introduction of substituents onto the naphthalene core is governed by the principles of electrophilic aromatic substitution (EAS). Naphthalene is more reactive than benzene, and substitution generally occurs preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). wordpress.com The kinetic product is typically the α-substituted isomer, as the corresponding carbocation intermediate is better stabilized by resonance. onlineorganicchemistrytutor.comstackexchange.com

In a substituted naphthalene like 2-naphthol, the existing hydroxyl group is a powerful activating, ortho, para-director. This directs incoming electrophiles primarily to the C1 and C3 positions. Therefore, achieving direct electrophilic substitution at the C8 position on a 2-naphthol ring is exceptionally challenging.

A plausible strategy would involve:

Starting with a naphthalene derivative that already possesses a directing group at a suitable position to influence substitution at C8.

Nitration of 2-naphthol under specific conditions that might favor the formation of minor isomers, followed by a complex separation process.

Utilizing a multi-step sequence involving protection, substitution, and deprotection steps to build the desired substitution pattern.

For instance, the synthesis of the 8-aminonaphthalen-2-ol precursor would likely involve the nitration of a protected naphthalen-2-ol, followed by separation of the desired 8-nitro isomer and subsequent reduction of the nitro group to an amine.

Advanced Synthetic Protocols for the Introduction of the 2-Methylpropylamino Moiety

Modern synthetic chemistry offers advanced protocols that can provide greater control over reaction outcomes, including stereoselectivity.

The target compound, this compound, is achiral. However, the principles of stereoselective synthesis are crucial for the creation of related chiral derivatives, particularly amino alcohols, which are significant motifs in pharmaceuticals. diva-portal.org

Should a chiral center be required, for instance in a derivative like 8-(1-methylpropylamino)naphthalen-2-ol, several enantioselective methods could be applied:

Enzymatic Reductive Amination: As mentioned, enzymes like AmDHs can asymmetrically reduce a prochiral ketone or imine, leading to the formation of a chiral amine with high enantiomeric excess. frontiersin.org

Asymmetric Hydrogenation: Chiral metal catalysts (e.g., based on Rhodium or Ruthenium) can be used for the enantioselective hydrogenation of an enamine or imine precursor.

Sharpless Asymmetric Aminohydroxylation: While typically applied to alkenes to produce β-amino alcohols, this method exemplifies a direct approach to installing both hydroxyl and amino groups stereoselectively. diva-portal.org

These advanced techniques provide powerful tools for the synthesis of optically active molecules, which is of paramount importance in medicinal chemistry.

Catalytic Methodologies in N-Alkylation and Amination Reactions

The introduction of the 2-methylpropyl (isobutyl) group onto the nitrogen atom at the 8-position of an aminonaphthol precursor is a key transformation in the synthesis of this compound. This is typically achieved through N-alkylation or reductive amination, both of which have been significantly advanced by the development of sophisticated catalytic systems.

One primary pathway is the direct N-alkylation of 8-aminonaphthalen-2-ol with an isobutylating agent, such as isobutyl bromide. However, to enhance efficiency and align with greener chemical principles, catalytic methods using isobutanol are preferred. These reactions often proceed via a "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) mechanism. nih.gov In this process, a catalyst, typically a transition metal complex, temporarily dehydrogenates the alcohol to form an aldehyde in situ. nih.gov This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial step, regenerating the catalyst and releasing water as the only byproduct. nih.gov

A variety of transition metal catalysts, particularly those based on ruthenium and iridium, have proven highly effective for the N-alkylation of aromatic amines with alcohols. acs.orgnih.gov For instance, commercially available ruthenium complexes have been shown to catalyze the selective alkylation of aromatic primary amines with primary alcohols under mild conditions, yielding the corresponding secondary amines in high yields. nih.gov Non-noble metal catalysts based on iron, cobalt, and manganese are also gaining prominence as more sustainable alternatives. nih.gov

Another powerful catalytic route is reductive amination. This would involve the reaction of a suitable naphthalenone precursor with isobutylamine (B53898) in the presence of a reducing agent. Modern approaches utilize catalytic transfer hydrogenation or catalytic hydrogenation, which are more atom-economical and generate less waste than stoichiometric reducing agents.

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. Below is a comparative table of catalyst families often employed in N-alkylation reactions via the borrowing hydrogen strategy.

| Catalyst Family | Typical Metals | Common Ligands | Reaction Conditions | Advantages |

| Pincer Complexes | Ru, Ir, Fe | PNP, PNN, NNC | High temperatures (>100 °C) | High stability and activity |

| (η⁶-arene)Ru Complexes | Ru | Phosphines, NHCs, Pyridines | Mild to high temperatures | Commercially available, versatile |

| NHC Complexes | Ir, Ru | Imidazolium-derived carbenes | Often solvent-free, 120 °C | High efficiency, good functional group tolerance acs.org |

| Photocatalysts | Cu/TiO₂, Au/TiO₂ | Heterogeneous | Ambient temperature, light irradiation | Very mild conditions, suitable for late-stage functionalization nih.gov |

Mechanistic Elucidation in Key Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and improving yields and selectivity.

Transition State Analysis in Naphthol Functionalization Processes

The functionalization of the naphthol core, particularly the introduction of the aminoalkyl group, proceeds through a series of intermediates and transition states. In the context of the borrowing hydrogen N-alkylation of 8-aminonaphthalen-2-ol with isobutanol, the entire catalytic cycle involves several key transition states.

The initial step, the dehydrogenation of isobutanol on the metal center, proceeds through a transition state involving the transfer of a hydride from the alcohol's α-carbon to the metal and a proton from the hydroxyl group. The subsequent condensation of the in situ-generated isobutyraldehyde with 8-aminonaphthalen-2-ol forms a hemiaminal intermediate, which then dehydrates to an imine. The final step, the reduction of the imine, involves the transfer of the hydride from the metal catalyst back to the imine carbon.

Kinetic and Thermodynamic Considerations in Reaction Control

In the synthesis of substituted amines, the potential for over-alkylation is a significant challenge. The reaction of a primary amine can proceed to form a secondary amine, which can then be further alkylated to a tertiary amine. The relative rates of these successive alkylations determine the product distribution.

The reaction can be directed towards the desired secondary amine, this compound, by operating under kinetic or thermodynamic control. libretexts.orgwikipedia.org

Kinetic Control : This regime favors the product that is formed fastest. libretexts.org In N-alkylation, if the activation energy for the first alkylation (primary to secondary amine) is significantly lower than for the second alkylation (secondary to tertiary amine), running the reaction at lower temperatures for a limited time can favor the mono-alkylated product. libretexts.orgpressbooks.pub Steric hindrance from the newly introduced 2-methylpropyl group and the peri-positioning on the naphthalene ring may increase the activation energy for a second alkylation, thus kinetically favoring the desired product.

Thermodynamic Control : This regime favors the most stable product and is achieved when the reaction is reversible, typically at higher temperatures and longer reaction times. libretexts.orgpressbooks.pub If the desired secondary amine is the most thermodynamically stable species, these conditions would favor its formation. However, in many cases, the tertiary amine might be more stable, making thermodynamic control less suitable for selective mono-alkylation.

Therefore, to synthesize this compound selectively, conditions favoring kinetic control are often preferred. This can be achieved by carefully selecting the catalyst, controlling the stoichiometry of the reactants (e.g., using the amine in excess), and maintaining lower reaction temperatures. libretexts.org

Application of Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for fine chemicals like this compound is increasingly guided by the 12 Principles of Green Chemistry. acs.org

Atom Economy : The borrowing hydrogen approach for N-alkylation using isobutanol is highly atom-economical. The theoretical atom economy is high, as the only byproduct is water. rsc.org This contrasts sharply with traditional N-alkylation using isobutyl halides, which generates salt byproducts. Reductive amination using catalytic hydrogenation is also 100% atom-economical. acs.org

Use of Safer Solvents and Auxiliaries : Modern catalytic methods aim to minimize or eliminate the use of hazardous organic solvents. Some N-alkylation reactions can be performed solvent-free or in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). nih.gov

Design for Energy Efficiency : The development of highly active catalysts that operate under milder conditions (lower temperatures and pressures) is a key goal. nih.gov Photocatalytic methods that proceed at ambient temperature represent a significant advance in this area, harnessing light as an energy source. nih.gov

Use of Renewable Feedstocks : Utilizing isobutanol, which can be derived from biomass, as the alkylating agent instead of petroleum-derived alkyl halides aligns with the principle of using renewable resources. rsc.org

Catalysis : The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Catalysts reduce the amount of waste generated and can enable more efficient and selective reactions. The methodologies discussed, from Ru/Ir complexes to photocatalysts, all exemplify this principle. rsc.org The development of catalysts based on earth-abundant and less toxic metals (e.g., iron) further enhances the green credentials of the synthesis. nih.gov

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally sustainable. The shift from classical stoichiometric reactions to modern catalytic methodologies represents a significant step towards achieving the goals of green chemistry in pharmaceutical and chemical manufacturing. acs.orgrsc.org

Theoretical and Computational Chemistry Studies of 8 2 Methylpropylamino Naphthalen 2 Ol

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 8-(2-Methylpropylamino)naphthalen-2-ol are governed by the interplay between the π-system of the naphthalene (B1677914) core and the electronic effects of the hydroxyl (-OH) and the 2-methylpropylamino (-NHCH₂CH(CH₃)₂) substituents. The peri-positioning of these groups at C8 and C2, respectively, suggests the potential for significant intramolecular interactions that would modulate the electronic structure.

While no specific DFT studies on this compound are available, research on the parent compound, 8-amino-2-naphthol (B94697) (8A2NP), provides valuable insights. Time-Dependent Density Functional Theory (TD-DFT) has been employed to investigate the excited-state behavior of 8A2NP, particularly its photophysical properties and excited-state proton transfer (ESPT) phenomena. nih.gov These studies indicate a complex interplay of different species in various solvents and pH levels. nih.gov

For the ground state of this compound, DFT calculations would likely be used to determine optimized geometry, total energy, and the energies and distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the amino and hydroxyl groups, while the LUMO would likely be distributed over the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic absorption properties and reactivity.

For excited states, TD-DFT calculations would predict the vertical excitation energies, corresponding to the molecule's UV-visible absorption spectrum, and the nature of the electronic transitions (e.g., π→π*). The substitution of a hydrogen atom in the amino group with a 2-methylpropyl group would be expected to cause a slight red-shift (bathochromic shift) in the absorption maxima due to the electron-donating inductive effect of the alkyl group.

Table 1: Predicted Electronic Properties from Analog DFT Studies

| Property | Predicted Characteristic for this compound | Basis of Prediction |

|---|---|---|

| HOMO Localization | Primarily on the naphthalene ring, amino, and hydroxyl groups. | General principles of electronic structure for aromatic amines and phenols. |

| LUMO Localization | Distributed over the π-system of the naphthalene core. | General principles of electronic structure for aromatic compounds. |

| HOMO-LUMO Gap | Moderate, leading to absorption in the UV region. | Analogy with other aminonaphthol derivatives. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), could provide a more rigorous treatment of electron correlation effects than standard DFT functionals. These methods would be valuable for obtaining highly accurate molecular geometries and electronic properties.

For this compound, ab initio calculations would be particularly useful for elucidating the subtle balance of forces that determine the preferred conformation, including the orientation of the 2-methylpropyl group and the hydroxyl proton. These calculations would also provide benchmark data for calibrating more computationally efficient DFT methods.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is expected to be complex due to the rotational freedom around the C-N and C-O single bonds, as well as within the 2-methylpropyl group itself.

A detailed understanding of the molecule's conformational preferences would require mapping the potential energy surface (PES) by systematically varying key dihedral angles. Of particular interest is the rotation around the C8-N bond. The steric bulk of the 2-methylpropyl group and its interaction with the peri-hydrogen at C1 would create a significant rotational barrier.

Computational studies on rotational barriers in similar systems, such as N-benzhydrylformamides, have demonstrated the utility of DFT methods for calculating these energy profiles. mdpi.com For this compound, a relaxed PES scan, where the geometry is optimized at each incremental step of a chosen dihedral angle, would reveal the low-energy conformations (local minima) and the transition states connecting them.

Table 2: Predicted Rotational Barriers

| Bond of Rotation | Expected Barrier Height | Contributing Factors |

|---|---|---|

| C(naphthalene)-N | High | Steric hindrance with peri-hydrogen, potential intramolecular hydrogen bonding. |

| N-C(alkyl) | Moderate | Steric interactions within the 2-methylpropylamino substituent. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

A key feature of this compound is the potential for intramolecular hydrogen bonding between the amino group and the hydroxyl group, although their separation on the naphthalene ring makes a direct bond unlikely without significant distortion. However, in certain conformations, the amino proton and the hydroxyl oxygen may be in proximity, leading to a stabilizing electrostatic interaction.

More likely is the formation of intermolecular hydrogen bonds, where the amino and hydroxyl groups act as both donors and acceptors. In the solid state or in concentrated solutions, this would lead to the formation of dimers or larger aggregates. The nature of these hydrogen bonding networks would significantly influence the physical properties of the compound.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment of 8-(2-Methylpropylamino)naphthalen-2-ol can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the protons of the 2-methylpropyl (isobutyl) group, and the protons of the amine (N-H) and hydroxyl (O-H) groups.

Naphthalene Ring Protons: The aromatic region (typically δ 7.0-8.0 ppm) would display a set of complex multiplets corresponding to the six protons on the substituted naphthalene core. The substitution at positions 2 and 8 breaks the symmetry of the naphthalene system, making each aromatic proton chemically unique.

2-Methylpropyl Group Protons: This group would show characteristic signals: a doublet for the six equivalent methyl (CH₃) protons, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the nitrogen atom. The integration of these signals would correspond to a 6:1:2 ratio.

N-H and O-H Protons: The amine and hydroxyl protons would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Naphthalene Ring Carbons: Ten distinct signals are expected for the ten carbon atoms of the naphthalene ring. Two of these signals would be shifted significantly due to the direct attachment of the oxygen (C-2) and nitrogen (C-8) atoms. The carbon bearing the hydroxyl group (C-2) would appear in the δ 150-160 ppm range, while the carbon bonded to the amino group (C-8) would also be in the downfield aromatic region.

2-Methylpropyl Group Carbons: Three signals would correspond to the carbons of the isobutyl group: one for the two equivalent methyl carbons, one for the methine carbon, and one for the methylene carbon attached to the nitrogen.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Naphthalene Aromatic CHs | 7.0 - 8.0 (multiplets) | 110 - 135 |

| Naphthalene C-OH (C2) | - | 150 - 160 |

| Naphthalene C-NH (C8) | - | 140 - 150 |

| Naphthalene Quaternary Cs | - | 125 - 140 |

| OH | Variable (broad singlet) | - |

| NH | Variable (broad singlet) | - |

| N-CH₂ -CH | ~3.0 - 3.5 (doublet) | ~50 - 55 |

| N-CH₂-CH (CH₃)₂ | ~1.8 - 2.2 (multiplet) | ~28 - 32 |

| CH(CH₃ )₂ | ~0.9 - 1.1 (doublet) | ~20 - 22 |

Note: The table presents expected chemical shift ranges based on typical values for similar structural motifs.

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are crucial for confirming how they are connected.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the naphthalene ring, helping to assign their specific positions. It would also clearly map the connectivity within the isobutyl group, showing a cross-peak between the CH₂ and CH protons, and between the CH and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to. This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for connecting the different fragments of the molecule. For instance, a key correlation would be observed between the protons of the N-CH₂ group and the C-8 carbon of the naphthalene ring, definitively proving the attachment point of the side chain. Correlations from the N-H proton to C-8 and the N-CH₂ carbon would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can help confirm the substitution pattern, for example, by showing spatial proximity between the N-CH₂ protons and the aromatic proton at the C-7 position on the naphthalene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS can measure the mass of a molecule with very high precision (typically to four or five decimal places). This allows for the determination of the elemental formula of the compound, which is a crucial piece of evidence for its identity. For this compound, the molecular formula is C₁₄H₁₇NO. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition.

| Formula | Ion | Calculated Exact Mass |

| C₁₄H₁₇NO | [M+H]⁺ | 216.1383 |

| C₁₄H₁₇NO | [M+Na]⁺ | 238.1202 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of the Alkyl Side Chain: A common fragmentation would be the cleavage of the C-N bond, leading to the loss of the isobutyl group or parts of it. For example, the loss of a C₃H₇ radical (propyl) from the side chain is a likely pathway.

Cleavage Alpha to the Nitrogen: Benzylic-type cleavage (alpha to the aromatic ring) is also highly probable, leading to the formation of a stable ion.

Naphthalene Ring Fragmentation: At higher energies, the stable naphthalene ring system itself may undergo fragmentation, although this is less common than the loss of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

N-H Stretch: A moderate absorption band in the 3300-3500 cm⁻¹ region is expected for the secondary amine (N-H) stretch. This peak may sometimes be obscured by the broader O-H band.

C-H Stretches (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic naphthalene ring. Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are due to the C-H stretching of the aliphatic isobutyl group.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch: A strong band for the C-O stretching of the hydroxyl group is expected in the 1200-1260 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration of the amino group would likely appear in the 1180-1360 cm⁻¹ region.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Appearance |

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Secondary Amine | N-H stretch | 3300 - 3500 | Moderate |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C stretch | 1500 - 1600 | Moderate |

| Phenol | C-O stretch | 1200 - 1260 | Strong |

| Amine | C-N stretch | 1180 - 1360 | Moderate |

Electronic Absorption and Emission Spectroscopy Methodologies

The electronic absorption and emission properties of this compound are critical to understanding its molecular behavior in various environments. These properties are primarily investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique employed to probe the electronic transitions within a molecule. For this compound, this methodology involves irradiating a solution of the compound with ultraviolet and visible light and measuring the absorbance at different wavelengths. The resulting spectrum reveals absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy orbitals (π* orbitals).

The position (λmax), intensity (molar absorptivity, ε), and shape of these absorption bands are highly dependent on the molecular structure and the solvent environment. The naphthalene core provides the primary chromophore, while the amino and hydroxyl substituents act as auxochromes, modulating the electronic transitions. The isobutyl group, being an electron-donating alkyl group, can also exert a subtle influence on the electronic properties of the amino group.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax 1 (nm) | Molar Absorptivity (ε1, M-1cm-1) | λmax 2 (nm) | Molar Absorptivity (ε2, M-1cm-1) |

|---|---|---|---|---|---|

| Hexane | 1.88 | 285 | 5,600 | 340 | 4,200 |

| Dichloromethane | 8.93 | 290 | 5,850 | 348 | 4,500 |

| Acetonitrile | 37.5 | 292 | 5,900 | 352 | 4,650 |

| Methanol | 32.7 | 295 | 6,100 | 355 | 4,800 |

Fluorescence Spectroscopy for Emission Characteristics and Environmental Sensitivity

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules after they have been excited to a higher electronic state by absorbing light. The methodology for characterizing this compound would involve measuring its fluorescence emission spectrum by exciting the molecule at a wavelength corresponding to one of its absorption maxima.

The emission spectrum provides information about the energy difference between the first excited singlet state and the ground state. Key parameters obtained from fluorescence spectroscopy include the emission maximum (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process.

Naphthalene derivatives are known for their fluorescent properties, which are often sensitive to the local environment. wikipedia.org For instance, the photophysical properties of the parent compound, 8-amino-2-naphthol (B94697) (8A2NP), have been shown to be sensitive to solvent polarity and pH. chemrxiv.org It is expected that this compound would also exhibit environmental sensitivity. This sensitivity arises from changes in the electronic distribution upon excitation, which can be influenced by interactions with solvent molecules. In polar solvents, the emission maximum is likely to shift to longer wavelengths (a bathochromic or red shift) due to the stabilization of the more polar excited state. This phenomenon, known as solvatofluorochromism, makes such compounds potential candidates for use as fluorescent probes. nih.gov

The methodology would involve dissolving the compound in a range of solvents of varying polarity and recording the emission spectra. Time-resolved fluorescence measurements could also be employed to determine the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state.

Table 2: Hypothetical Fluorescence Data for this compound

| Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

|---|---|---|---|---|---|

| Hexane | 340 | 405 | 65 | 0.45 | 3.5 |

| Dichloromethane | 348 | 420 | 72 | 0.38 | 3.1 |

| Acetonitrile | 352 | 435 | 83 | 0.30 | 2.8 |

| Methanol | 355 | 450 | 95 | 0.22 | 2.5 |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Absolute Configuration and Crystal Packing Motifs

To perform X-ray crystallography on this compound, a single crystal of high quality is required. The methodology involves mounting the crystal on a diffractometer and bombarding it with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the atoms in the crystal can be determined.

This analysis would reveal the absolute configuration of the molecule if it crystallizes in a chiral space group. More commonly, it elucidates the preferred conformation of the flexible isobutylamino side chain relative to the rigid naphthalene ring system. Furthermore, the data would reveal the crystal packing motif, which describes how the individual molecules are arranged in the unit cell. While specific crystallographic data for the title compound is not publicly available, studies on other naphthalene derivatives reveal that the packing is often governed by a combination of hydrogen bonding and π-π stacking interactions. mdpi.comresearchgate.net

Analysis of Supramolecular Assembly and Intermolecular Interactions

A detailed analysis of the crystal structure allows for the characterization of the supramolecular assembly, which is the extended structure formed by non-covalent intermolecular interactions. For this compound, the key interactions expected to govern the crystal packing are hydrogen bonds and van der Waals forces.

The analysis of these interactions provides insight into the stability of the crystal lattice and can be correlated with the physical properties of the solid, such as its melting point and solubility. While a specific crystal structure for this compound has not been reported, Table 3 presents a hypothetical summary of the kind of crystallographic data that would be obtained from such an analysis, based on known structures of similar aromatic compounds. mdpi.comresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 98.5 |

| Volume (Å3) | 1045 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.25 |

| Hydrogen Bonds | O-H···N, N-H···O |

Advanced Applications and Research Paradigms of Naphthol Amino Alcohol Derivatives

Role as a Chiral Ligand or Organocatalyst in Asymmetric Synthesis

The rigid, well-defined structure of the naphthalene (B1677914) backbone makes its derivatives excellent candidates for the development of chiral ligands and organocatalysts. When synthesized in an enantiomerically pure form, these molecules can create a specific chiral environment around a metal center or a reactive site, enabling high levels of stereocontrol in chemical transformations.

Enantioselective Transformations Mediated by Naphthol Derivatives

Naphthol-based chiral ligands, particularly those incorporating amino groups, are instrumental in a variety of metal-catalyzed enantioselective reactions. The hydroxyl group can act as a coordinating site for a metal ion, while the amino group can provide an additional coordination point, forming a stable bidentate chelate complex. This rigidifies the catalyst's structure, which is crucial for effective chirality transfer.

A prime example of the utility of naphthol derivatives is in the synthesis of BINOL (1,1'-bi-2-naphthol), a cornerstone of asymmetric catalysis. The oxidative coupling of 2-naphthol (B1666908) derivatives is a key step, and chiral catalysts are often employed to achieve enantioselectivity. For instance, chiral bimetallic oxovanadium complexes have been designed for the enantioselective oxidative coupling of 2-naphthols, achieving high yields and excellent enantioselectivities (up to 98% ee). acs.org Similarly, iron(II)-diphosphine oxide complexes have been used for the aerobic oxidative coupling of 2-naphthols to produce optically active BINOL derivatives. rsc.orgnih.gov

Aminoalkylnaphthols, often referred to as Betti bases, are structurally closer to the target compound and serve as effective chiral ligands. researchgate.netrsc.org Optically active tertiary aminonaphthols have been shown to catalyze the enantioselective alkenylation of various aldehydes with high enantiomeric excess (ee), providing a practical route to chiral (E)-allyl alcohols. rsc.org The combination of the naphthol and amino groups in a single molecule allows it to function as a bifunctional catalyst, where one group might activate the nucleophile and the other the electrophile.

| Ligand/Catalyst Type | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Chiral Oxovanadium Complex | Oxidative Coupling | 2-Naphthols | ~100% | Up to 98% | acs.org |

| Fe(II)-Diphosphine Oxide Complex | Oxidative Coupling | 2-Naphthol derivatives | High | Up to 85% | rsc.orgnih.gov |

| Optically Active Tertiary Aminonaphthol | Alkenylation | Aldehydes | 77-95% | Up to >99% | rsc.org |

| Binaphthyl-Prolinol Ligand | Arylation | Aromatic Aldehydes | Up to 96% | Up to 99% | rsc.org |

Rational Design and Optimization of Ligand Architectures

The modular nature of naphthol amino-alcohol derivatives allows for systematic structural modifications to optimize their catalytic performance. The rational design of these ligands involves several key principles:

Steric Hindrance: Introducing bulky substituents near the chiral center can enhance enantioselectivity by creating a more defined chiral pocket, favoring one reaction pathway over the other.

Electronic Effects: Modifying the electronic properties of the naphthalene ring or the amino group can tune the ligand's interaction with the metal center and the substrates, thereby influencing reactivity and selectivity.

Conformational Rigidity: A rigid ligand backbone is essential for effective communication of chirality. Ligands are often designed to form stable, well-defined chelates with metal ions.

The development of hybrid ligands, such as those combining the binaphthyl scaffold with amino acids like proline, exemplifies this rational design approach. rsc.orgacs.org These O-N-N tridentate ligands have been successfully used in copper(II)-catalyzed asymmetric Henry reactions. acs.org The design allows for modular synthesis, where both the binaphthyl and the amino acid components can be varied to fine-tune the catalyst's properties. This modularity is a powerful tool for creating libraries of ligands and screening for the optimal catalyst for a specific transformation. nih.gov

Utilization as a Fluorescent Probe in In Vitro Biochemical Research

The naphthalene moiety is an intrinsic fluorophore, making its derivatives, including amino-alcohols, excellent candidates for the development of fluorescent probes. wikipedia.org These probes can be designed to report on their local molecular environment, enabling the study of various biochemical processes in real-time.

Mechanisms of Fluorescence Response to Local Molecular Environments

The fluorescence of naphthol amino-alcohol derivatives is often sensitive to changes in the local environment, such as pH, polarity, and the presence of specific analytes. The primary mechanisms governing this response include:

Intramolecular Charge Transfer (ICT): In molecules containing both an electron-donating group (like an amino group) and an electron-accepting group attached to a conjugated system (the naphthalene ring), photoexcitation can lead to a significant redistribution of electron density, forming an ICT excited state. The energy of this ICT state is highly sensitive to the polarity of the solvent. In polar environments, the ICT state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. nih.govresearchgate.net

Photoinduced Electron Transfer (PET): A nearby functional group can quench the fluorescence of the naphthalene core through PET. If this quenching group interacts with an analyte (e.g., a metal ion or a proton), the PET process can be inhibited, leading to a "turn-on" fluorescence response. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of both a proton-donating hydroxyl group and a proton-accepting amino group can lead to ESIPT. This process creates a new, transient species in the excited state with a distinct fluorescence signature, often a large Stokes shift. The efficiency of ESIPT can be modulated by the local environment, such as solvent hydrogen-bonding capabilities. nih.gov

Studies on 8-amino-2-naphthol (B94697) (8A2NP) have shown that its phototropic behavior is highly sensitive to solvent polarity and pH. semanticscholar.org Its fluorescence intensity is significantly enhanced in micellar environments compared to neat water, indicating its potential to probe hydrophobic pockets in biological systems. semanticscholar.org

Design Strategies for Environment-Sensitive Probes and Biosensors

The design of effective fluorescent probes based on the naphthol amino-alcohol scaffold involves tailoring the molecule to respond selectively to a specific stimulus. Key design strategies include:

Receptor-Fluorophore Conjugation: A specific receptor unit that binds the target analyte is covalently linked to the naphthol fluorophore. Binding of the analyte to the receptor triggers a change in the fluorophore's emission via mechanisms like PET or ICT. For example, Schiff base derivatives of naphthalimide have been used to create probes that selectively detect copper ions (Cu²⁺) through fluorescence quenching. nih.gov

Tuning Hydrophilicity/Hydrophobicity: The solubility and cellular localization of a probe can be controlled by modifying its structure. For instance, introducing carboxyl groups can increase water solubility and influence how the probe interacts with biological systems. nih.gov

Enantioselective Recognition: By using a chiral naphthol derivative, it is possible to create probes that can distinguish between enantiomers of a target molecule. 1,1'-Binaphthyl (BINOL) derivatives functionalized with amino alcohols have been developed as highly sensitive and enantioselective fluorescent sensors for chiral molecules like amino alcohols and α-hydroxycarboxylic acids. nih.govacs.org The recognition often relies on forming diastereomeric complexes with different stabilities and fluorescence properties.

| Probe Type | Sensing Mechanism | Target Analyte | Observed Response | Reference |

|---|---|---|---|---|

| 8-Amino-2-naphthol (8A2NP) | Solvatochromism | Micellar Environment | Fluorescence enhancement, blue shift | semanticscholar.org |

| BINOL-Amino Alcohol Conjugate | Complexation | Chiral Amino Alcohols | Enantioselective fluorescence enhancement | acs.org |

| Naphthalene-benzoindole Conjugate | ICT | pH | Red shift, fluorescence quenching | nih.govresearchgate.net |

| Naphthalimide-Schiff Base | PET/Chelation | Cu²⁺ ions | Fluorescence quenching | nih.gov |

Building Block in Materials Science Research

The rigid structure and versatile functionality of naphthol derivatives make them valuable building blocks for the synthesis of advanced materials. Their incorporation into larger structures, such as polymers or functionalized surfaces, can impart specific optical, catalytic, or recognition properties to the final material.

Functionalized 2-naphthol has been used as a monomer to fabricate hyper-cross-linked porous polymers. researchgate.net These materials possess high surface areas and can be further functionalized, for example, by sulfonation to create solid acid catalysts. Such catalysts are robust, reusable, and offer advantages in green chemistry applications, including the protection of various functional groups like phenols, alcohols, and amines. researchgate.net

The inherent fluorescence of the naphthalene core can be exploited in the creation of sensory materials. Naphthalene derivatives have been functionalized onto the surface of spherical silica (B1680970) particles to act as phosphorescent sensors. mdpi.com By controlling the surface density of the luminophores, these nanocomposites can be designed to probe local solvent dynamics and other interfacial phenomena. mdpi.com Furthermore, 2-naphthol is a widely used intermediate in the synthesis of dyes, including the Sudan dyes, which are noted for their solubility in organic solvents and are used in various industrial applications. wikipedia.org The ability to systematically modify the naphthol structure opens avenues for creating materials with tailored absorption and emission properties for applications in organic electronics and optoelectronics.

Precursor for Polymeric Naphthol Derivatives

The bifunctional nature of 8-(2-Methylpropylamino)naphthalen-2-ol, possessing both a hydroxyl and a secondary amine group, renders it a valuable monomer for the synthesis of novel polymeric materials. These functional groups can readily participate in various polymerization reactions, such as polycondensation, to yield polymers with tailored properties.

The incorporation of the bulky and rigid naphthalene moiety into the polymer backbone is expected to impart several desirable characteristics, including high thermal stability, enhanced mechanical strength, and specific optical properties. The amino and hydroxyl groups can also serve as sites for further post-polymerization modifications, allowing for the fine-tuning of the polymer's properties for specific applications.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High | The rigid aromatic naphthalene units in the polymer backbone contribute to a high glass transition temperature and decomposition temperature. |

| Mechanical Strength | Enhanced | The rigid structure of the monomer units can lead to polymers with high tensile strength and modulus. |

| Solubility | Potentially tunable | While the naphthalene group is hydrophobic, the presence of amino and hydroxyl groups can enhance solubility in polar solvents. Solubility can be further tuned by chemical modification. |

| Optical Properties | Fluorescent | The naphthalene chromophore can impart fluorescent properties to the resulting polymer, with potential applications in optoelectronics. |

Research in this area focuses on controlling the polymerization process to achieve polymers with desired molecular weights and architectures, such as linear, branched, or cross-linked structures. The resulting materials could find applications in areas such as high-performance plastics, organic light-emitting diodes (OLEDs), and as membranes for separation processes.

Integration into Supramolecular Architectures and Self-Assembled Systems

The molecular structure of this compound is well-suited for participation in non-covalent interactions, which are the driving forces for the formation of supramolecular assemblies. The key interactions that this molecule can engage in are hydrogen bonding and π-π stacking.

The hydroxyl and amino groups are excellent hydrogen bond donors and acceptors, enabling the formation of intricate hydrogen-bonding networks. These networks can direct the assembly of molecules into well-defined one-, two-, or three-dimensional structures. The large surface area of the naphthalene ring system facilitates π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. nih.govresearchgate.net These interactions are crucial for the stability of the resulting supramolecular structures. nih.govnih.gov

The interplay of these non-covalent forces can lead to the formation of a variety of self-assembled systems, including gels, liquid crystals, and nanofibers. The specific morphology of the self-assembled structure can be influenced by factors such as solvent, temperature, and concentration. The chirality of this compound can also play a significant role in directing the formation of helical or other chiral supramolecular structures.

Table 2: Key Non-covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrogen Bonding | -OH, -NH | Directional control of molecular assembly, formation of networks. aip.orgrdd.edu.iq |

| π-π Stacking | Naphthalene ring | Stabilization of the assembly through aromatic interactions, promotion of ordered packing. nih.govtandfonline.com |

| Van der Waals Forces | 2-Methylpropyl group, naphthalene ring | Contribution to the overall stability of the supramolecular structure. |

The ability of naphthol amino-alcohol derivatives to form ordered structures through self-assembly opens up possibilities for their use in the development of "smart" materials, where the material's properties can be switched in response to external stimuli.

Applications in Analytical Chemistry Research

The unique combination of a fluorescent naphthalene core and metal-chelating amino and hydroxyl groups in this compound makes it a highly promising platform for the development of advanced analytical tools.

Development of Chemo/Biosensors based on Molecular Recognition Mechanisms

Naphthol derivatives have been extensively explored for the development of fluorescent chemosensors for the detection of various analytes, including metal ions and small molecules. nih.govrsc.orgresearchgate.net The principle behind the function of these sensors is often based on a change in the fluorescence properties of the naphthalene moiety upon binding of the analyte to the receptor part of the molecule.

In the case of this compound, the amino and hydroxyl groups can act as a binding site for metal ions. Upon chelation of a metal ion, the electronic properties of the molecule can be altered, leading to a change in its fluorescence emission. This can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. nih.gov This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a powerful tool for the sensitive and selective detection of metal ions. nih.gov

Table 3: Hypothetical Fluorescence Response of a Sensor Based on this compound to Various Metal Ions

| Metal Ion | Fluorescence Change | Potential Mechanism |

| Zn²⁺ | Significant enhancement | Chelation-Enhanced Fluorescence (CHEF) |

| Cu²⁺ | Quenching | Paramagnetic quenching |

| Al³⁺ | Moderate enhancement | CHEF |

| Fe³⁺ | Quenching | Paramagnetic quenching |

| Na⁺, K⁺ | No significant change | Weak or no binding |

Furthermore, by modifying the structure of the molecule, for example, by introducing specific recognition elements, it is possible to design biosensors for the detection of biologically important molecules such as amino acids or proteins. acs.orgrsc.org The development of such sensors is a vibrant area of research with potential applications in environmental monitoring, clinical diagnostics, and bioimaging. nih.govmdpi.com

Chromatographic Separation and Chiral Resolution Techniques for Enantiomers

The presence of a chiral center in this compound (at the carbon atom of the naphthalene ring attached to the amino group) means that it exists as a pair of enantiomers. The separation of these enantiomers is crucial, as they may exhibit different biological activities or have different applications.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. nih.govtandfonline.comtandfonline.com The separation is based on the differential interactions between the enantiomers and the chiral selector of the CSP. The amino and hydroxyl groups, as well as the aromatic naphthalene ring of this compound, can participate in various interactions with a CSP, including hydrogen bonding, π-π interactions, and steric hindrance, which are essential for chiral recognition. nih.gov

Conversely, chiral naphthol derivatives, such as the well-known 1,1'-bi-2-naphthol (B31242) (BINOL), are widely used as chiral selectors in CSPs. acs.orgwikipedia.org It is conceivable that this compound or its derivatives could also be immobilized onto a solid support to create a novel CSP for the resolution of other racemic compounds. The combination of a rigid chiral scaffold and multiple interaction sites makes it an attractive candidate for this purpose.

Table 4: Potential Chiral Recognition Interactions of this compound with a Chiral Stationary Phase

| Interaction Type | Molecular Feature Involved | Role in Chiral Separation |

| Hydrogen Bonding | -OH, -NH groups | Formation of diastereomeric complexes with the chiral selector. |

| π-π Interactions | Naphthalene ring | Aromatic interactions with a complementary π-system in the chiral selector. |

| Steric Interactions | 2-Methylpropyl group | Steric hindrance leading to differential fitting of the enantiomers into the chiral selector's binding pocket. |

| Dipole-Dipole Interactions | Polar C-O and C-N bonds | Electrostatic interactions contributing to the stability of the transient diastereomeric complexes. |

The development of efficient methods for the chiral separation of naphthol amino-alcohol derivatives is an important area of research, driven by the need for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science. orgsyn.orgresearchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues

Expansion of Synthetic Scope to Novel Molecular Architectures and Functionalized Derivatives

The foundational structure of 8-(2-Methylpropylamino)naphthalen-2-ol offers a versatile scaffold for the synthesis of a new generation of complex molecules. Future synthetic efforts could be directed towards several promising areas. One key direction is the development of multicomponent reactions, which allow for the one-pot synthesis of complex derivatives from simple starting materials. nih.govijcmas.com This approach is not only efficient but also allows for the creation of a diverse library of compounds for screening in various applications.

Furthermore, the functionalization of the naphthalene (B1677914) ring system is another promising avenue. The introduction of additional substituents could modulate the electronic and steric properties of the molecule, leading to enhanced or entirely new functionalities. Research into the synthesis of functionalized naphthalene derivatives has shown that this can lead to materials with interesting optoelectronic properties.

Finally, the development of stereoselective synthesis methodologies will be crucial. Many biological and catalytic applications are highly dependent on the specific stereochemistry of a molecule. Enantioselective synthesis of this compound derivatives could unlock their potential in areas such as asymmetric catalysis and chiral recognition.

| Synthetic Approach | Potential Functionalization | Rationale for Exploration |

|---|---|---|

| Multicomponent Reactions | Introduction of diverse side chains at various positions | Rapid generation of a library of derivatives for high-throughput screening. nih.govijcmas.com |

| Ring Functionalization | Addition of electron-donating or -withdrawing groups | Tuning of photophysical and electronic properties for materials science applications. |

| Stereoselective Synthesis | Preparation of single enantiomers | Development of chiral ligands for asymmetric catalysis and probes for biological systems. |

Development of Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental efforts. For this compound and its derivatives, the development of advanced computational models could significantly accelerate the discovery of new applications. In silico studies, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, molecular docking, and molecular dynamics, have been successfully employed to investigate the potential of related aminobenzylnaphthols as anticancer agents. nih.gov

Future computational work could focus on several key areas. The development of accurate quantitative structure-activity relationship (QSAR) models could predict the biological activity of novel derivatives before they are synthesized. Furthermore, sophisticated molecular dynamics simulations could provide insights into the interactions of these molecules with biological targets or their performance as ligands in catalytic systems. The tendency of a molecule to donate or accept electrons can be estimated using the highest occupied molecular orbital (HOMO) and lowest occupied molecular orbital (LUMO) energy values, which can be calculated computationally. nih.gov

| Computational Method | Objective | Potential Impact |

|---|---|---|

| Quantum Mechanics (DFT) | Calculation of electronic properties (HOMO, LUMO) and spectroscopic data | Prediction of reactivity and photophysical properties. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets | Identification of potential therapeutic targets. nih.gov |

| Molecular Dynamics Simulations | Study of conformational dynamics and interactions with solvent and macromolecules | Understanding of the mechanism of action at a molecular level. nih.gov |

Investigation into Next-Generation Catalytic Systems Employing Naphthol-Based Ligands

Naphthol derivatives have been widely used as ligands in transition metal catalysis. The unique steric and electronic environment provided by the this compound scaffold makes it an attractive candidate for the development of novel catalytic systems. Future research should focus on the synthesis of chiral derivatives of this compound and their application as ligands in asymmetric catalysis. An iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols has been reported for the synthesis of BINOL derivatives using a chiral ligand. mdpi.com

The design of new ligands is crucial for advancing homogeneous catalysis. The development of naphthol-based ligands could lead to catalysts with improved activity, selectivity, and stability for a wide range of chemical transformations. For instance, an enantioselective hydroxylative dearomatization of 2-naphthols has been achieved using a chiral N,N'-dioxide-scandium(III) complex catalyst. nih.govsemanticscholar.org The exploration of this compound and its derivatives as ligands for various metal centers could open up new avenues in catalytic C-H functionalization, cross-coupling reactions, and other important organic transformations.

Exploration in Emerging Fields of Chemical Biology through In Vitro Probes and Tools

The structural similarity of this compound to biologically active aminonaphthols suggests its potential as a valuable tool in chemical biology. Naphthol derivatives have been investigated for their bioactivity and have been used as building blocks in drug discovery. nih.gov Future research could focus on designing and synthesizing fluorescent probes based on this scaffold. The inherent fluorescence of the naphthalene core, combined with the potential for functionalization, could lead to the development of sensors for metal ions, pH, or specific biomolecules.

Furthermore, the synthesis of biotinylated or otherwise tagged derivatives of this compound could enable the identification of its cellular targets through affinity-based proteomics. Understanding the interactions of this compound with biological systems at a molecular level is a critical step towards its development as a therapeutic agent or a diagnostic tool. The functionalization of a drug with an amino acid moiety has been shown to improve drug delivery and reduce toxicity. nih.gov

Integration into Multidisciplinary Research Platforms for Complex Chemical Systems

The full potential of this compound can be realized through its integration into multidisciplinary research platforms. This involves combining synthetic chemistry, computational modeling, materials science, and biology to address complex scientific challenges. For example, the development of new materials with tailored optical and electronic properties could be achieved through a synergistic approach that combines the synthesis of novel derivatives with computational predictions and experimental characterization.

In the context of drug discovery, a multidisciplinary platform would involve the synthesis of a library of compounds, high-throughput screening for biological activity, computational modeling to understand structure-activity relationships, and preclinical studies to evaluate their therapeutic potential. Such an integrated approach is essential for translating fundamental chemical research into real-world applications.

Q & A

Q. What synthetic methodologies are effective for preparing 8-(2-Methylpropylamino)naphthalen-2-ol?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or epoxide-mediated reactions. For example:

- Alkylation of naphthalen-2-ol: React 2-naphthol with 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures (60–80°C) to introduce the 2-methylpropylamino group .

- Epoxide intermediate route: Generate 2-[(naphthalen-2-yloxy)methyl]oxirane by reacting naphthalen-2-ol with epichlorohydrin, followed by reaction with 2-methylpropylamine to open the epoxide ring and form the target compound .

Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm regioselectivity and purity .

Q. How can computational methods predict the electronic structure of this compound?

- Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311G**) is recommended for modeling. Key steps:

- Optimize geometry using Gaussian or similar software, incorporating exact exchange terms to improve accuracy .

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Validate results against experimental UV-Vis or X-ray crystallography data .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Resolve aromatic protons (δ 6.5–8.5 ppm) and aliphatic protons from the 2-methylpropylamino group (δ 1.0–3.0 ppm). Use deuterated DMSO or CDCl₃ as solvents .

- FT-IR: Identify hydroxyl (ν ~3400 cm⁻¹) and amine (ν ~3300 cm⁻¹) stretches. Compare with computed vibrational spectra from DFT .

- X-ray crystallography: Employ SHELX software for structure refinement. Resolve hydrogen bonding between the hydroxyl and amino groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer:

- Solvent screening: Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) to balance reactivity and solubility .

- Catalyst selection: Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Temperature control: Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Monitor progress via TLC (n-hexane:ethyl acetate, 3:1) and quantify yield via HPLC with a C18 column .

Q. What strategies resolve contradictions between computational predictions and experimental data?

- Methodological Answer:

- Functional validation: Compare multiple DFT functionals (e.g., PW91 vs. B3LYP) to assess their agreement with experimental bond lengths or vibrational spectra .

- Basis set augmentation: Include diffuse and polarization functions (e.g., 6-311++G**) to improve electron correlation modeling .

- Error analysis: Statistically evaluate deviations (e.g., RMSD) between computed and observed NMR chemical shifts .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer:

- In vitro assays: Test antimicrobial activity via microdilution (MIC determination) against Gram-positive/negative bacteria .

- Receptor binding studies: Use fluorescence polarization assays to measure affinity for target proteins (e.g., β-adrenergic receptors) .

- Toxicity profiling: Conduct MTT assays on mammalian cell lines to assess cytotoxicity and establish IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.